molecular formula C11H14ClN3O3S2 B1197910 Tizolemide CAS No. 56488-58-5

Tizolemide

Cat. No. B1197910
Key on ui cas rn: 56488-58-5
M. Wt: 335.8 g/mol
InChI Key: VYBZOPZNLLIEFX-UHFFFAOYSA-N
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Patent
US04061761

Procedure details

10 g of powdered 4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide were dissolved in 500 ml of water at 50° C, while stirring, 100 ml of saturated sodium bicarbonate solution were added and the solution was thoroughly stirred for 2 hours at 5°-10° C, 4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol was filtered off and washed several times with water. Melting point: 187°-188° C (decomposition).
Name
4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([OH:17])[CH2:13][S:12][C:11](=[N:14][CH3:15])[N:10]2[CH3:16])=[CH:5][C:4]=1[S:18](=[O:21])(=[O:20])[NH2:19].C(=O)(O)[O-].[Na+]>O>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([OH:17])[CH2:13][S:12][C:11](=[N:14][CH3:15])[N:10]2[CH3:16])=[CH:5][C:4]=1[S:18](=[O:20])(=[O:21])[NH2:19] |f:0.1,2.3|

Inputs

Step One
Name
4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
Quantity
10 g
Type
reactant
Smiles
Br.ClC1=C(C=C(C=C1)C1(N(C(SC1)=NC)C)O)S(N)(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was thoroughly stirred for 2 hours at 5°-10° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol was filtered off
WASH
Type
WASH
Details
washed several times with water

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)C1(N(C(SC1)=NC)C)O)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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